molecular formula C14H25Cl2N3O2 B13685494 N1-Cbz-N2-methyl-N1-[2-(methylamino)ethyl]ethane-1,2-diamine Dihydrochloride

N1-Cbz-N2-methyl-N1-[2-(methylamino)ethyl]ethane-1,2-diamine Dihydrochloride

Cat. No.: B13685494
M. Wt: 338.3 g/mol
InChI Key: ACCCVOWOPBZJQD-UHFFFAOYSA-N
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Description

N1-Cbz-N2-methyl-N1-[2-(methylamino)ethyl]ethane-1,2-diamine Dihydrochloride is a chemical compound with a complex structure, often used in various scientific research and industrial applications. This compound is known for its unique properties and reactivity, making it valuable in organic synthesis and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Cbz-N2-methyl-N1-[2-(methylamino)ethyl]ethane-1,2-diamine Dihydrochloride typically involves multiple steps. One common method includes the protection of the amine groups followed by methylation and subsequent deprotection. The reaction conditions often require controlled temperatures and specific reagents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing costs.

Chemical Reactions Analysis

Types of Reactions

N1-Cbz-N2-methyl-N1-[2-(methylamino)ethyl]ethane-1,2-diamine Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, and inert atmospheres.

    Substitution: Nucleophiles such as halides, amines, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N1-Cbz-N2-methyl-N1-[2-(methylamino)ethyl]ethane-1,2-diamine Dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, facilitating the creation of complex molecules.

    Biology: Employed in the study of biochemical pathways and interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N1-Cbz-N2-methyl-N1-[2-(methylamino)ethyl]ethane-1,2-diamine Dihydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes in research and industrial applications. The exact molecular targets and pathways may vary depending on the specific use of the compound.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N1-Cbz-N2-methyl-N1-[2-(methylamino)ethyl]ethane-1,2-diamine Dihydrochloride include:

  • N1-Methyl-N2,N2-bis(2-(methylamino)ethyl)ethane-1,2-diamine
  • N1,N2-Dimethyl-N1-(2-(methylamino)ethyl)ethane-1,2-diamine

Uniqueness

What sets this compound apart is its specific structure and reactivity, which make it particularly valuable in certain synthetic and research applications. Its ability to undergo various chemical reactions and its effectiveness in different fields highlight its versatility and importance.

Properties

Molecular Formula

C14H25Cl2N3O2

Molecular Weight

338.3 g/mol

IUPAC Name

benzyl N,N-bis[2-(methylamino)ethyl]carbamate;dihydrochloride

InChI

InChI=1S/C14H23N3O2.2ClH/c1-15-8-10-17(11-9-16-2)14(18)19-12-13-6-4-3-5-7-13;;/h3-7,15-16H,8-12H2,1-2H3;2*1H

InChI Key

ACCCVOWOPBZJQD-UHFFFAOYSA-N

Canonical SMILES

CNCCN(CCNC)C(=O)OCC1=CC=CC=C1.Cl.Cl

Origin of Product

United States

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